molecular formula C17H22ClNO2 B8279296 (2-Chloro-5-vinyl-benzyl)-cyclopropyl-carbamic Acid tert-butyl Ester

(2-Chloro-5-vinyl-benzyl)-cyclopropyl-carbamic Acid tert-butyl Ester

Cat. No.: B8279296
M. Wt: 307.8 g/mol
InChI Key: QCMYBAJQTNZQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-5-vinyl-benzyl)-cyclopropyl-carbamic Acid tert-butyl Ester is a useful research compound. Its molecular formula is C17H22ClNO2 and its molecular weight is 307.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H22ClNO2

Molecular Weight

307.8 g/mol

IUPAC Name

tert-butyl N-[(2-chloro-5-ethenylphenyl)methyl]-N-cyclopropylcarbamate

InChI

InChI=1S/C17H22ClNO2/c1-5-12-6-9-15(18)13(10-12)11-19(14-7-8-14)16(20)21-17(2,3)4/h5-6,9-10,14H,1,7-8,11H2,2-4H3

InChI Key

QCMYBAJQTNZQEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=C(C=CC(=C1)C=C)Cl)C2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a sol. of (5-bromo-2-chloro-benzyl)-cyclopropyl-carbamic acid tert-butyl ester (105 g, 0.292 mol) in DME (800 mL) under N2 at rt was added Pd(PPh3)4 (16.9 g, 14.6 mmol). The mixture was stirred at rt for 30 min, and K2CO3 (40.7 g, 292 mmol), water (350 mL) and 4,4,5,5-tetramethyl-2-vinyl-[1,3,2]dioxaborolane (52.0 mL, 292 mmol) were added. The mixture was heated to reflux for 3 h. The mixture was allowed to cool to rt, and water (500 mL) was added. The mixture was extracted with Et2O (4×). The combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the crude by FC (heptane/EtOAc 9:1) yielded the title compound (70.9 g, 79%). LC-MS: tR=1.10 min; ES+: 293.38.
Quantity
105 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
16.9 g
Type
catalyst
Reaction Step One
Name
Quantity
40.7 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
52 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Yield
79%

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